furan-2-yl(2H-tetrazol-5-yl)methanamine
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Overview
Description
Furan-2-yl(2H-tetrazol-5-yl)methanamine is a heterocyclic compound that combines a furan ring and a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(2H-tetrazol-5-yl)methanamine typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan and tetrazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc chloride, and isopropyl alcohol for the initial synthesis. For further modifications, reagents such as oxidizing agents, reducing agents, and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield furan-2-yl(2H-tetrazol-5-yl)methanone, while substitution reactions can introduce various functional groups to the furan ring .
Scientific Research Applications
Furan-2-yl(2H-tetrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s antimicrobial properties make it useful in developing preservatives and disinfectants.
Mechanism of Action
The mechanism of action of furan-2-yl(2H-tetrazol-5-yl)methanamine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth . The compound targets specific enzymes and pathways essential for microbial survival, making it effective against resistant strains.
Comparison with Similar Compounds
Similar Compounds
Phenyl(2H-tetrazol-5-yl)methanamine: Similar in structure but with a phenyl group instead of a furan ring.
(5-Phenylfuran-2-yl)methanamine: Contains a phenyl group attached to the furan ring.
Uniqueness
Furan-2-yl(2H-tetrazol-5-yl)methanamine is unique due to the combination of the furan and tetrazole rings, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial activity and makes it a versatile compound for various applications .
Biological Activity
Furan-2-yl(2H-tetrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesizing findings from various studies, and presents data tables summarizing key results.
Chemical Structure and Properties
This compound features a furan ring and a tetrazole moiety, which contribute to its unique chemical properties. The combination of these two structural elements enhances its potential as a bioactive compound.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
In Vitro Antimicrobial Studies
A comprehensive evaluation of the antimicrobial activity of this compound was conducted against several bacterial strains. The minimal inhibitory concentrations (MICs) were determined for various pathogens, as summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 - 32 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
Streptococcus agalactiae | 4 - 16 |
The results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Streptococcus agalactiae, with MIC values comparable to standard antibiotics like ampicillin .
Antifungal Activity
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It showed effectiveness against various fungal strains, reinforcing its potential as a broad-spectrum antimicrobial agent.
Case Study: Antifungal Efficacy
In a study assessing the antifungal properties of the compound, it was found to inhibit the growth of Candida albicans at concentrations ranging from 50 to 200 µg/mL. This suggests that this compound could be beneficial in treating fungal infections .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated using various cancer cell lines. The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells.
Cytotoxicity Studies
Table 2 summarizes the cytotoxic effects observed in different cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF7 (breast cancer) | 15 |
A549 (lung cancer) | 20 |
The IC50 values indicate that this compound effectively inhibits cell proliferation in these cancer lines, suggesting its potential role in cancer therapy .
The mechanism underlying the biological activity of this compound involves several pathways:
- Disruption of Cell Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and cell death.
- Inhibition of DNA Synthesis : It may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to programmed cell death.
Properties
IUPAC Name |
furan-2-yl(2H-tetrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-5(4-2-1-3-12-4)6-8-10-11-9-6/h1-3,5H,7H2,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFAJFZEQRYBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.